N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Description
N-((3,4-Dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a benzamide derivative characterized by a central benzene ring substituted with two 2,2,2-trifluoroethoxy groups at positions 2 and 3.
The synthesis of such compounds often involves challenges in controlling impurities, as seen in Flecainide acetate production, where intermediates like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide are generated in situ .
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F6NO5/c19-12-3-1-9(5-13(12)20)16(29)32-27-15(28)11-6-10(30-7-17(21,22)23)2-4-14(11)31-8-18(24,25)26/h1-6H,7-8H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILARKQCSBNGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F6NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antiarrhythmic Agents: Flecainide Acetate and Derivatives
Flecainide acetate (N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate) shares the 2,5-bis(trifluoroethoxy)benzamide core but differs in its piperidinylmethyl substituent. It acts as a sodium channel blocker, slowing cardiac action potentials .
However, the absence of a basic amine (as in Flecainide) could reduce sodium channel affinity, necessitating further study .
Pesticidal Benzamides: Etobenzanid and Diflufenican
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight the versatility of benzamide scaffolds in agrochemistry.
The target compound’s dichlorobenzoyloxy group may confer resistance to oxidative degradation, similar to etobenzanid’s dichlorophenyl group. However, its lack of a pyridine or ether linkage (as in diflufenican) could limit herbicidal activity .
Biological Activity
N-((3,4-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHClOF
- Molecular Weight : 420.68 g/mol
- CAS Number : [insert CAS number if available]
Structural Features
- Dichlorobenzoyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Trifluoroethoxy Groups : These groups contribute to the compound's stability and potential interactions with biological targets.
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. The process typically includes:
- Formation of the Dichlorobenzoyl Derivative : Utilizing dichlorobenzoyl chloride in the presence of a suitable base.
- Esterification : Reaction with trifluoroethanol to introduce the trifluoroethoxy groups.
- Amidation : Coupling with an appropriate amine to form the final amide structure.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Anti-inflammatory Effects : The presence of the dichlorobenzoyl group may influence inflammatory pathways, reducing cytokine production.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Cytotoxicity on Cancer Cells
- In vitro assays on MCF-7 breast cancer cells demonstrated IC50 values ranging from 15 to 25 µM after 48 hours of treatment.
Cell Line IC50 (µM) MCF-7 20 HeLa 18 -
Anti-inflammatory Activity
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in TNF-alpha levels by approximately 40% at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
